molecular formula C11H12N2O2 B14239159 N-(cyanomethyl)-2-ethoxybenzamide CAS No. 349121-74-0

N-(cyanomethyl)-2-ethoxybenzamide

Cat. No.: B14239159
CAS No.: 349121-74-0
M. Wt: 204.22 g/mol
InChI Key: CTAUZWQOHXGVRI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with cyanomethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of N-(cyanomethyl)-2-ethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-(cyanomethyl)-2-ethoxybenzamide can be compared with other benzamide derivatives such as N-(cyanomethyl)-2-methoxybenzamide and N-(cyanomethyl)-2-chlorobenzamide. These compounds share similar structural features but differ in their substituents on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the ethoxy group in this compound makes it unique in terms of its solubility and interaction with biological targets.

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-methoxybenzamide
  • N-(cyanomethyl)-2-chlorobenzamide
  • N-(cyanomethyl)-2-fluorobenzamide

These compounds can serve as references for understanding the structure-activity relationships and optimizing the properties of N-(cyanomethyl)-2-ethoxybenzamide for specific applications.

Properties

CAS No.

349121-74-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(cyanomethyl)-2-ethoxybenzamide

InChI

InChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

CTAUZWQOHXGVRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC#N

Origin of Product

United States

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